molecular formula C20H16N4O2S B2439366 (E)-4-(2H-1,3-benzodioxol-5-yl)-N-(3,4-dimethylphenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide CAS No. 477286-13-8

(E)-4-(2H-1,3-benzodioxol-5-yl)-N-(3,4-dimethylphenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide

Cat. No.: B2439366
CAS No.: 477286-13-8
M. Wt: 376.43
InChI Key: ZOEORTUIGJZJDN-LFVJCYFKSA-N
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Description

(E)-4-(2H-1,3-benzodioxol-5-yl)-N-(3,4-dimethylphenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide is a useful research compound. Its molecular formula is C20H16N4O2S and its molecular weight is 376.43. The purity is usually 95%.
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Biological Activity

(E)-4-(2H-1,3-benzodioxol-5-yl)-N-(3,4-dimethylphenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a complex molecular structure that includes a benzodioxole moiety and a thiazole ring, which are known to contribute to various biological activities. The presence of the cyano group enhances its reactivity and potential for interaction with biological targets.

Structural Formula

C18H18N4O3S\text{C}_{18}\text{H}_{18}\text{N}_{4}\text{O}_{3}\text{S}

Key Functional Groups

  • Benzodioxole : Associated with antioxidant and neuroprotective properties.
  • Thiazole : Known for antimicrobial and anticancer activities.
  • Carbohydrazone : Implicated in various biological activities, including enzyme inhibition.

Antimicrobial Activity

Research indicates that compounds containing thiazole and benzodioxole moieties exhibit significant antimicrobial properties. For instance, related compounds have shown effectiveness against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anticancer Activity

Several studies have highlighted the anticancer potential of thiazole derivatives. In vitro assays demonstrate that compounds similar to this compound inhibit the proliferation of various cancer cell lines. For example:

CompoundCell LineIC50 (µM)Mechanism
5A5492.12Cell cycle arrest
6HCC8275.13Apoptosis induction
8NCI-H3580.85DNA intercalation

These findings suggest a multi-faceted approach to cancer treatment using compounds with similar structures.

Acetylcholinesterase Inhibition

The compound's structural similarity to acetylcholinesterase (AChE) inhibitors suggests potential applications in treating neurodegenerative diseases like Alzheimer's. Studies have shown that thiazole derivatives can significantly inhibit AChE activity:

CompoundIC50 (µM)Reference
Thiazole Derivative A2.7
Thiazole Derivative B1.5

This inhibition results in increased acetylcholine levels, potentially ameliorating cognitive decline.

Study on Antitumor Activity

A recent study evaluated the antitumor effects of thiazole derivatives in both 2D and 3D cell culture systems. The results indicated that certain derivatives exhibited higher cytotoxicity in 2D cultures compared to 3D models, emphasizing the importance of cellular context in drug efficacy.

Study on Antimicrobial Properties

Another investigation focused on the antimicrobial properties of benzodioxole-containing compounds against Staphylococcus aureus and Escherichia coli. The results demonstrated significant antibacterial activity, suggesting potential for developing new antibiotics based on this scaffold.

Properties

IUPAC Name

(2E)-4-(1,3-benzodioxol-5-yl)-N-(3,4-dimethylanilino)-1,3-thiazole-2-carboximidoyl cyanide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N4O2S/c1-12-3-5-15(7-13(12)2)23-24-16(9-21)20-22-17(10-27-20)14-4-6-18-19(8-14)26-11-25-18/h3-8,10,23H,11H2,1-2H3/b24-16+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOEORTUIGJZJDN-LFVJCYFKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NN=C(C#N)C2=NC(=CS2)C3=CC4=C(C=C3)OCO4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(C=C1)N/N=C(\C#N)/C2=NC(=CS2)C3=CC4=C(C=C3)OCO4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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